[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol
Description
Properties
IUPAC Name |
[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-19-10-9-17-13(15-16-14(17)11-18)8-7-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAEJSEMIDWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1CO)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₅N₃O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1548135-09-6
This triazole derivative features a methanol group which may influence its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of triazole compounds is often linked to their ability to interact with various biological pathways. The specific activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of bacteria and fungi. For instance, studies have shown that triazole derivatives exhibit significant activity against various strains of bacteria, including resistant strains.
2. Anticancer Properties
Triazole compounds have been investigated for their potential anticancer effects. In vitro studies have demonstrated that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related compound was shown to affect cell viability in colon carcinoma cells with an IC50 value indicating effective cytotoxicity.
3. Anti-inflammatory Effects
Some studies suggest that triazole derivatives may possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Triazoles can act as inhibitors of various enzymes, including those involved in fungal cell wall synthesis.
- Receptor Modulation : Some triazoles may interact with specific receptors or signaling pathways that regulate cellular functions.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) in the low micromolar range. |
| Study B | Investigated the anticancer properties in vitro, showing IC50 values below 30 μM against breast cancer cell lines. |
| Study C | Evaluated anti-inflammatory effects in a mouse model, reporting a reduction in edema and pro-inflammatory cytokine levels post-treatment. |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- 4-Position : The 2-methoxyethyl group in the target compound introduces ether functionality, enhancing polarity compared to ethyl or methyl substituents .
- 5-Position : The 2-phenylethyl group is conserved in ethyl/methyl analogs but differs in other compounds (e.g., thiophene, phenyl) .
Physicochemical Properties
- Molecular Weight : The target compound (C14H18N3O2, MW: 260.31 g/mol) is heavier than ethyl (231.29 g/mol) and methyl (217.27 g/mol) analogs due to the 2-methoxyethyl group .
- Polarity : The 2-methoxyethyl and hydroxymethyl groups increase hydrophilicity compared to purely alkyl-substituted triazoles.
- Melting Points : While data for the target compound is absent, analogs with similar substituents exhibit melting points ranging from 70°C to 200°C, influenced by crystallinity and intermolecular interactions .
Yield Comparison :
- Ethyl/methyl analogs are synthesized in moderate yields (39–93%) , suggesting the target compound may require optimized conditions due to steric effects from the 2-methoxyethyl group.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing [4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol?
- Methodological Answer : The compound can be synthesized via S-alkylation of thiol-containing triazole precursors, followed by reduction of carbonyl groups using sodium borohydride (NaBH₄). For example, analogous triazole derivatives were synthesized by reacting thiol intermediates with alkyl halides (e.g., 4-(chloromethyl)benzonitrile) under basic conditions, achieving yields up to 87% . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection (e.g., 97–98% purity thresholds). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity. For instance, compound derivatives in related studies were analyzed using a Bruker SMART CCD diffractometer for single-crystal X-ray validation, achieving R factors as low as 0.037 .
Q. What spectroscopic techniques are essential for characterizing its molecular structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., methoxy, triazole) and substituent positions.
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 7.494 Å, β = 97.455°) resolve 3D conformation .
- FTIR : Confirms hydroxyl (-OH) and triazole ring vibrations.
Advanced Research Questions
Q. How can thermodynamic properties of this compound be studied using chromatography?
- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) can determine thermodynamic parameters (e.g., enthalpy ΔH, entropy ΔS) by analyzing retention time dependence on temperature. For example, morpholinium triazole derivatives showed linear van’t Hoff plots (R² > 0.99), indicating phase-transfer thermodynamics between mobile and stationary phases .
Q. What structural modifications enhance its antiradical activity?
- Methodological Answer : Introducing electron-donating groups (e.g., 2-hydroxybenzylidene) at the triazole 3-position increases antiradical effects (e.g., DPPH scavenging). Conversely, carboxylate salt formation reduces activity due to steric hindrance. In one study, compound 3 (2-hydroxybenzylidene derivative) retained 80% activity at 0.1 mM, while carboxylate analogs dropped to <50% .
Q. How do crystallographic parameters influence its bioactivity?
- Methodological Answer : Crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) affect solubility and stability. For example, derivatives with monoclinic P2₁/c symmetry showed enhanced thermal stability (melting points >150°C), crucial for in vivo applications .
Q. What computational tools are used to model its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
